molecular formula C11H8F4O4 B13411909 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester

4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester

Cat. No.: B13411909
M. Wt: 280.17 g/mol
InChI Key: CUUOTKHITDELEH-UHFFFAOYSA-N
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Description

4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phthalic acid dimethyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester typically involves the esterification of 4-Fluoro-5-trifluoromethyl-phthalic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phthalic acid.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups.

    Hydrolysis: 4-Fluoro-5-trifluoromethyl-phthalic acid.

    Oxidation and reduction: Various oxidized or reduced forms depending on the specific reaction.

Scientific Research Applications

4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester has several applications in scientific research:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Pharmaceutical research: Investigated for potential use in drug development due to its unique chemical structure.

    Agricultural chemistry: Explored as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester in various applications depends on its chemical reactivity In organic synthesis, it acts as a reactive intermediate that can undergo various transformations

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phthalic acid

Uniqueness

4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phthalic acid dimethyl ester backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H8F4O4

Molecular Weight

280.17 g/mol

IUPAC Name

dimethyl 4-fluoro-5-(trifluoromethyl)benzene-1,2-dicarboxylate

InChI

InChI=1S/C11H8F4O4/c1-18-9(16)5-3-7(11(13,14)15)8(12)4-6(5)10(17)19-2/h3-4H,1-2H3

InChI Key

CUUOTKHITDELEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)F)C(F)(F)F

Origin of Product

United States

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